molecular formula C20H18ClFN2O5S B11423980 Ethyl 4-(4-chlorophenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(4-chlorophenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11423980
M. Wt: 452.9 g/mol
InChI Key: TWIVXBPXSYYHSU-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type tetrahydropyrimidine derivative characterized by a 4-chlorophenyl group at position 4, a 4-fluorobenzenesulfonylmethyl substituent at position 6, and an ethyl ester at position 3. This compound belongs to a class of molecules known for diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer properties .

Properties

Molecular Formula

C20H18ClFN2O5S

Molecular Weight

452.9 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-6-[(4-fluorophenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H18ClFN2O5S/c1-2-29-19(25)17-16(11-30(27,28)15-9-7-14(22)8-10-15)23-20(26)24-18(17)12-3-5-13(21)6-4-12/h3-10,18H,2,11H2,1H3,(H2,23,24,26)

InChI Key

TWIVXBPXSYYHSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorophenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized processes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and recycling of reagents to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. Ethyl 4-(4-chlorophenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its efficacy against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation effectively.

Case Study:
In a study published in the National Cancer Institute's Developmental Therapeutics Program, compounds similar to this tetrahydropyrimidine derivative demonstrated an average growth inhibition rate of approximately 12.53% against human tumor cells, suggesting promising anticancer activity .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. The presence of sulfonamide groups has been linked to enhanced anti-inflammatory responses in biological systems.

Case Study:
Research on related pyrimidinone derivatives has shown their potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This suggests that this compound may exhibit similar properties .

Pharmaceutical Applications

Given its diverse biological activities, this compound is being explored as a potential pharmacophore in drug design. Its structural features allow for modifications that can enhance selectivity and potency against specific biological targets.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Biological Activity

Ethyl 4-(4-chlorophenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 866590-86-5) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H18ClFN2O5SC_{20}H_{18}ClFN_{2}O_{5}S with a molecular weight of 452.9 g/mol. The structure features a tetrahydropyrimidine core substituted with various functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC20H18ClFN2O5SC_{20}H_{18}ClFN_{2}O_{5}S
Molecular Weight452.9 g/mol
CAS Number866590-86-5

Antimicrobial Activity

Research indicates that compounds containing tetrahydropyrimidine structures often exhibit antimicrobial properties. A study focusing on related compounds demonstrated significant antibacterial activity against various strains of bacteria, suggesting that this compound may also possess similar effects. The presence of the sulfonyl group is hypothesized to enhance its interaction with bacterial cell walls, leading to increased efficacy against microbial pathogens .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Research into similar tetrahydropyrimidine derivatives has shown that they can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific role of the chlorophenyl and fluorobenzenesulfonyl substituents in enhancing cytotoxicity is an area of ongoing investigation. Preliminary studies indicate that this compound may target key signaling pathways involved in cancer cell survival .

Enzyme Inhibition

Enzyme inhibition studies have revealed that compounds with similar structures can act as effective inhibitors of various enzymes, including those involved in inflammatory processes. This compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could lead to reduced inflammation and associated pain relief .

Case Studies and Research Findings

  • Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of tetrahydropyrimidine derivatives for their antibacterial properties. The results indicated that compounds with halogen substituents exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines showed that related compounds led to significant reductions in cell viability. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Enzyme Inhibition Studies : A recent publication highlighted the enzyme inhibitory effects of sulfonamide-containing tetrahydropyrimidines on COX enzymes, demonstrating their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below summarizes key structural analogs and their substituents:

Compound Name Position 4 Substituent Position 6 Substituent Position 2 Functional Group Reference
Target Compound 4-Chlorophenyl 4-Fluorobenzenesulfonylmethyl Oxo
Ethyl 4-(Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Fluorophenyl Methyl Oxo
Methyl 4-(4-Chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Chlorophenyl Methyl Thioxo
Ethyl 4-(4-Hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Monohydrate 4-Hydroxyphenyl Methyl Thioxo
Ethyl 4-[3,5-Bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3,5-Bis(trifluoromethyl)phenyl Methyl Oxo

Key Observations:

  • Sulfonyl vs. Methyl/Thioxo Groups: The target compound’s 4-fluorobenzenesulfonylmethyl group introduces strong electron-withdrawing effects and hydrogen-bonding capacity, contrasting with methyl (electron-donating) or thioxo (polarizable but less acidic) groups in analogs .
  • Aromatic Substituents: Electron-deficient groups (e.g., 3,5-bis(trifluoromethyl)phenyl in ) enhance electrophilic reactivity, while 4-hydroxyphenyl () may participate in antioxidant mechanisms.

Pharmacological Implications

  • Antioxidant Activity: Sulfonyl-containing compounds are less explored for antioxidant effects compared to thioxo or hydroxyphenyl derivatives. For example, furan-substituted thioxo analogs showed moderate radical scavenging (IC₅₀ = 0.6 mg/mL in ), but the sulfonyl group’s impact remains uncharacterized.
  • Antimicrobial Potential: Piperazinylmethyl-substituted analogs (e.g., ) demonstrate enhanced activity due to basic nitrogen atoms, whereas the target compound’s sulfonyl group may improve membrane penetration via polarity modulation.

Crystallographic and Conformational Analysis

  • For example, trifluoromethylphenyl analogs () exhibit dense packing via C–H⋯F interactions, while hydroxyphenyl derivatives () form O–H⋯O bonds.
  • Polymorphism: Para-fluoro-substituted analogs exhibit conformational polymorphism due to ester group flexibility , suggesting the target compound’s sulfonyl substituent may restrict conformational freedom.

Q & A

Q. What are the common synthetic routes for tetrahydropyrimidine derivatives like this compound?

The Biginelli reaction is widely used for synthesizing tetrahydropyrimidine scaffolds. This one-pot condensation involves an aldehyde, β-ketoester, and urea/thiourea derivative. For example, describes cyclization via Biginelli conditions using aromatic aldehydes, ethyl acetoacetate, and thioureas, catalyzed by HCl or other acids. Optimize reaction conditions (e.g., solvent, temperature, catalyst) to improve yield and purity. Characterize intermediates (e.g., thioureas) via NMR and mass spectrometry to validate synthetic pathways .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

  • X-ray crystallography to resolve crystal structure and confirm stereochemistry (e.g., monoclinic space group P2₁/c with unit cell parameters a = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å as in ).
  • NMR spectroscopy (¹H/¹³C) to identify functional groups and substituent positions.
  • HPLC with UV detection for purity assessment (>95% as per industry standards in ).
  • Mass spectrometry to confirm molecular weight (e.g., Mr = 396.29 in ) .

Q. How can solubility and stability be optimized for in vitro assays?

Use solvent screening with dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS). Assess stability via accelerated degradation studies under varying pH (3–9), temperature (4–37°C), and light exposure. Monitor degradation products using LC-MS .

Advanced Research Questions

Q. What strategies are effective for modifying the sulfonylmethyl group to enhance bioactivity?

Introduce electron-withdrawing/donating substituents on the 4-fluorobenzenesulfonyl moiety via nucleophilic aromatic substitution or cross-coupling reactions. For example, highlights oxidation/reduction to modify sulfonyl groups. Evaluate changes in biological activity (e.g., enzyme inhibition) using structure-activity relationship (SAR) studies .

Q. How can reaction mechanisms for cyclization steps be elucidated?

Employ isotopic labeling (e.g., ¹⁸O) to track oxygen atoms during cyclization. Use DFT calculations to model transition states and intermediates. describes cyclization of thioureas with 3-amino-5-methylisoxazole, suggesting a stepwise mechanism involving keto-enol tautomerization .

Q. What methodologies resolve contradictions in reported bioactivity data?

Reproduce assays under standardized conditions (e.g., cell lines, incubation time, controls). Use orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate results. For instance, emphasizes validating kinase inhibition using both fluorescence polarization and radiometric assays .

Q. How can crystallographic data inform molecular interaction studies?

Analyze hydrogen bonding (e.g., N–H···O interactions in ) and π-stacking (e.g., aromatic ring interactions in ) from X-ray data. Use molecular docking to predict binding modes with target proteins (e.g., kinases or GPCRs). Refine models using crystallographic R factors (e.g., R = 0.048 in ) .

Q. What approaches mitigate toxicity in early-stage drug development?

Perform in vitro cytotoxicity screening using hepatic (HepG2) and renal (HEK293) cell lines. Assess metabolic stability via liver microsome assays. recommends adhering to safety protocols (e.g., PPE, waste disposal) for handling reactive intermediates .

Q. How are regioselectivity challenges addressed during functionalization?

Use directing groups (e.g., sulfonyl in ) to control substitution patterns. Employ transition-metal catalysts (e.g., Pd for C–H activation) for selective modifications. Monitor regioselectivity via LC-MS and 2D NMR .

Q. What computational tools predict physicochemical properties for formulation studies?

Utilize QSPR models to estimate logP, solubility, and melting point. Software like Schrödinger’s QikProp or ACD/Labs can simulate ADME profiles. Validate predictions experimentally (e.g., DSC for thermal stability as in ) .

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